molecular formula C10H11FO3S B14020215 Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

Cat. No.: B14020215
M. Wt: 230.26 g/mol
InChI Key: FZMSVGKCJLJDAQ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is a substituted benzoate ester characterized by three distinct functional groups on the aromatic ring: a fluorine atom at position 3, a methoxy group at position 4, and a methylthio group at position 2. This compound is structurally complex, with substituents influencing its electronic, steric, and physicochemical properties. Notably, it has been listed as a discontinued product by suppliers such as CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

The methyl ester group at the carboxyl position contributes to its lipophilicity, while the electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aromatic system.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO3S/c1-13-7-5-4-6(10(12)14-2)9(15-3)8(7)11/h4-5H,1-3H3

InChI Key

FZMSVGKCJLJDAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)SC)F

Origin of Product

United States

Preparation Methods

Esterification of 3-fluoro-4-methoxy-2-(methylthio)benzoic acid

The most direct and commonly reported method for synthesizing methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is via the esterification of the corresponding carboxylic acid, 3-fluoro-4-methoxy-2-(methylthio)benzoic acid, with methanol.

Procedure:

  • Reactants: 3-fluoro-4-methoxy-2-(methylthio)benzoic acid and methanol.
  • Catalyst: Typically sulfuric acid or another strong acid catalyst.
  • Conditions: The reaction mixture is refluxed to drive the esterification to completion.
  • Work-up: After reflux, the mixture is cooled, neutralized if necessary, and the product is isolated by extraction and purified by distillation or recrystallization.

This method leverages classical Fischer esterification principles, where the acid and alcohol react in the presence of acid catalyst to form the ester and water.

Step Reagents/Conditions Purpose/Notes
Esterification 3-fluoro-4-methoxy-2-(methylthio)benzoic acid + methanol + H2SO4 Acid-catalyzed ester formation under reflux
Purification Extraction, distillation/crystallization Isolate pure methyl ester

This approach is widely used due to its straightforwardness, availability of starting materials, and good yields reported in literature.

Alternative Synthetic Routes and Precursors

While direct esterification is the primary route, some related synthetic strategies involve constructing the substituted benzoate core through multi-step processes starting from simpler precursors, especially when the methylthio and fluoro substituents need to be introduced selectively.

However, these methods are more complex and less commonly applied for this specific compound compared to direct esterification.

Reaction Mechanism Insights

The esterification follows the classical acid-catalyzed Fischer esterification mechanism:

  • Protonation of the carboxylic acid carbonyl oxygen increases electrophilicity.
  • Nucleophilic attack by methanol on the carbonyl carbon forms a tetrahedral intermediate.
  • Proton transfer and elimination of water lead to the formation of the methyl ester.
  • Deprotonation regenerates the acid catalyst and yields the ester product.

The presence of electron-withdrawing fluoro and electron-donating methoxy groups on the aromatic ring can influence the acidity of the carboxylic acid and the rate of esterification, but these effects are generally moderate.

Comparative Analysis of Related Compounds

Compound Name Ester Group Key Substituents Molecular Weight (g/mol) Preparation Notes
This compound Methyl Fluoro, Methoxy, Methylthio 230.26 Esterification of corresponding acid with methanol under acidic reflux
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate Ethyl Fluoro, Methoxy, Methylthio 244.28 Similar esterification but with ethanol; may differ in solubility and reactivity
Methyl 3-(methylthio)benzoate Methyl Methylthio only ~182.24 Esterification of 3-(methylthio)benzoic acid; simpler substituent pattern

Differences in ester alkyl groups (methyl vs. ethyl) and ring substituents affect physical properties such as solubility and potentially biological activity, but preparation methods are analogous.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Conditions Yield (Reported) Notes
Fischer esterification 3-fluoro-4-methoxy-2-(methylthio)benzoic acid + methanol Sulfuric acid, reflux High (typical) Most common, straightforward
Multi-step synthesis from acrylates Methyl 2-cyano/carbomethoxy-3,3-bis(methylthio)acrylates KOH in DMSO, followed by further steps 65-80% (intermediates) More complex, less direct route

Research Findings and Practical Considerations

  • The esterification reaction is robust and scalable, suitable for laboratory and industrial synthesis.
  • Acid catalyst choice and reflux time can be optimized to maximize yield and purity.
  • Purification typically involves extraction and crystallization; distillation can be used if the ester is liquid.
  • The presence of methylthio and fluoro substituents requires careful handling to prevent oxidation or substitution side reactions.
  • The compound serves as a valuable intermediate in medicinal chemistry, where precise substitution patterns are critical.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to form sulfoxides and sulfones, a key transformation observed in this compound.

Reaction Reagents/Conditions Products Yield Source
Sulfoxide formationH₂O₂, room temperatureMethyl 3-fluoro-4-methoxy-2-(methylsulfinyl)benzoate70–85%
Sulfone formationmCPBA, CH₂Cl₂, 0°C to RTMethyl 3-fluoro-4-methoxy-2-(methylsulfonyl)benzoate60–78%

Mechanistic Insight :

  • The methylthio group is oxidized stepwise:

    • Sulfoxide : Single oxygen addition via electrophilic attack by peroxide reagents.

    • Sulfone : Further oxidation under stronger conditions (e.g., mCPBA).

Nucleophilic Substitution

The methylthio group participates in nucleophilic displacement reactions, particularly under basic or transition metal-catalyzed conditions.

Reaction Reagents/Conditions Products Yield Source
Thiol substitutionNaH, DMF, aryl thiols, 90°CMethyl 3-fluoro-4-methoxy-2-(arylthio)benzoate45–65%
Amine substitutionCuI, K₂CO₃, DMSO, aminesMethyl 3-fluoro-4-methoxy-2-(alkylamino)benzoate50–70%

Key Observations :

  • Substitution at the methylthio group is facilitated by its moderate leaving-group ability, enhanced by electron-withdrawing fluorine and ester groups .

  • Steric hindrance from the methoxy group slows reactivity compared to analogous non-fluorinated compounds .

Ester Hydrolysis and Transesterification

The methyl ester moiety is hydrolyzed to the carboxylic acid or transesterified under acidic/basic conditions.

Reaction Reagents/Conditions Products Yield Source
Acidic hydrolysis2M HCl, reflux, 24h3-Fluoro-4-methoxy-2-(methylthio)benzoic acid63%
TransesterificationEthanol, H₂SO₄, refluxEthyl 3-fluoro-4-methoxy-2-(methylthio)benzoate89%

Mechanistic Pathway :

  • Hydrolysis : Protonation of the ester carbonyl followed by nucleophilic attack by water .

  • Transesterification : Acid-catalyzed exchange of alkoxy groups.

Reduction of the Ester Group

The ester group is reduced to a primary alcohol using strong hydride donors.

Reaction Reagents/Conditions Products Yield Source
LiAlH₄ reductionLiAlH₄, THF, 0°C to RT3-Fluoro-4-methoxy-2-(methylthio)benzyl alcohol75%

Note : The methylthio group remains intact during reduction, confirming its stability under these conditions.

Aromatic Electrophilic Substitution

The electron-rich benzene ring undergoes regioselective substitution, directed by the methoxy and methylthio groups.

Reaction Reagents/Conditions Products Yield Source
NitrationHNO₃, H₂SO₄, 0°CMethyl 3-fluoro-4-methoxy-2-(methylthio)-5-nitrobenzoate55%
HalogenationBr₂, FeBr₃, CH₂Cl₂Methyl 3-fluoro-4-methoxy-2-(methylthio)-5-bromobenzoate60%

Regioselectivity :

  • Nitration and bromination occur preferentially at the 5-position (para to methoxy, meta to methylthio), driven by the strong activating effect of the methoxy group .

Comparative Reactivity Insights

A comparison with related compounds highlights unique reactivity trends:

Compound Reactivity with H₂O₂ Ester Hydrolysis Rate Substitution Yield
Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoateHighModerate50–70%
Methyl 4-(methylthio)benzoateModerateFast80–90%
Ethyl 3-fluoro-2-(methylthio)benzoateHighSlow40–60%

Factors Influencing Reactivity :

  • Fluorine : Withdraws electron density, slowing ester hydrolysis but enhancing oxidation stability.

  • Methoxy Group : Activates the ring for electrophilic substitution while sterically hindering nucleophilic attacks .

Scientific Research Applications

Given the properties and applications of structurally similar compounds, methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate may find use in the following research areas:

  • Antimicrobial Research: The presence of fluoro and methoxy groups in similar compounds suggests potential antimicrobial properties. this compound could be investigated for its ability to inhibit bacterial or fungal growth.
  • Pharmaceutical Synthesis: Benzoates and related compounds are versatile building blocks in the synthesis of biologically active compounds, such as γ-secretase inhibitors and human vanilloid receptor antagonists . this compound might be employed as an intermediate in the synthesis of novel pharmaceutical agents.
  • Agrochemical Research: Methyl 3-(methylthio)benzoate has demonstrated the ability to attract specific insect species, suggesting its potential role in integrated pest management strategies. this compound could be studied for similar properties or as a component in insect attractants or repellents.
  • ** изучения влияния на метаболизм человека:** The substituted imidazole compounds with piperazine-containing, may cause inactivation of CYP3A4 . this compound could be studied.
  • ** исследование окислительного стресса:** Parkinsonian toxin-induced oxidative stress inhibits basal autophagy in astrocytes via NQO2/quinone oxidoreductase 2 . this compound could be studied.
  • ** исследование аналгетической активности:** A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates has been prepared and screened for analgesic and antiinflammatory properties in mice and rats . this compound could be studied.

Synthesis of this compound

While a specific synthesis for this compound was not found in the search results, esterification of a corresponding benzoic acid derivative could be a viable route. For example, the esterification of 3-(methylthio)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and dipole interactions, while the methoxy and methylthio groups can engage in electron-donating interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (CAS: 159329-14-3)

  • Structural Difference : Replaces the methoxy group at position 4 with a chloro substituent.
  • Impact : Chlorine’s higher electronegativity and larger atomic radius compared to methoxy may increase steric hindrance and alter electronic distribution. This could reduce solubility in polar solvents compared to the methoxy analog.
  • Synthesis : Likely synthesized via similar nucleophilic substitution or esterification routes, though the chloro group may require harsher reaction conditions .

Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate

  • Structural Difference : Ethyl ester instead of methyl ester.
  • However, both the ethyl and methyl analogs are discontinued, indicating possible instability or impractical synthesis scalability .

Methyl 3-fluoro-4-methoxybenzoate (CAS: 369-30-2)

  • Structural Difference : Lacks the methylthio group at position 2.
  • The simpler structure may improve synthetic accessibility but limit versatility in applications requiring sulfur-based interactions .

Functional Group Influence on Properties

Electronic Effects

  • Fluorine (Position 3) : Strong electron-withdrawing effect activates the ring for electrophilic substitution at specific positions. This contrasts with chloro substituents (as in CAS: 159329-14-3), which provide similar electron withdrawal but with greater steric bulk .
  • Replacing methoxy with trifluoromethyl (as in compounds from ) would drastically increase electron withdrawal, altering reactivity .
  • Methylthio (Position 2): The sulfur atom can participate in hydrogen bonding and redox reactions. Comparatively, methylthio groups in pineapple volatiles (e.g., 3-(methylthio)propanoic acid methyl ester) contribute to flavor but lack aromatic stabilization .

Table 1: Key Comparisons with Analogous Compounds

Compound Name Substituents (Positions) Key Properties/Applications References
Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate 3-F, 4-OCH₃, 2-SCH₃ Discontinued; high polarity due to F and OCH₃
Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate 4-Cl, 2-SCH₃, 3-F Higher steric hindrance; potential pesticide intermediate
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate Ethyl ester, 3-F, 4-OCH₃, 2-SCH₃ Increased lipophilicity; discontinued
Methyl 3-fluoro-4-methoxybenzoate 3-F, 4-OCH₃ Simpler synthesis; lacks sulfur reactivity

Biological Activity

Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the structural characteristics, biological activity, and relevant research findings associated with this compound.

Structural Characteristics

This compound features a unique arrangement of functional groups that contribute to its chemical properties:

  • Fluoro Group : Located at the 3-position, influencing electronic properties and potential interactions with biological targets.
  • Methoxy Group : Positioned at the 4-position, enhancing solubility and reactivity.
  • Methylthio Group : Found at the 2-position, which may enhance biological activity through interactions with thiol-containing biomolecules.

The molecular formula is C11H13FOSC_{11}H_{13}FOS with a molecular weight of approximately 244.28 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the methylthio group is particularly noteworthy as it enhances the compound's ability to disrupt microbial cell membranes or inhibit key enzymes necessary for microbial survival. Comparative studies have shown that similar compounds can vary in their effectiveness based on structural modifications.

Compound NameMolecular FormulaUnique Features
This compoundC11H13FOSContains methoxy and methylthio groups; potential for enhanced antimicrobial activity
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoateC12H15FOSSimilar structure; potential for comparison in activity
Methyl 3-(methylthio)benzoateC10H12OSLacks fluoro and methoxy groups; different activity profile

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the growth of cancer cell lines by interfering with specific cellular pathways involved in proliferation and survival. For instance, compounds similar in structure have demonstrated the ability to target Polo-like kinase 1 (Plk1), a protein frequently overexpressed in cancer cells.

A study highlighted the effectiveness of structurally related compounds in inducing apoptosis in cancer cells, suggesting that this compound may share similar mechanisms of action:

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Similar Compound A1.5HeLa
Similar Compound B0.8MCF7

Case Studies and Research Findings

  • In Vitro Studies : A series of studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent response, with higher concentrations leading to increased cell death.
  • Mechanistic Insights : Research has focused on elucidating the mechanisms by which this compound exerts its effects. Preliminary findings suggest it may induce oxidative stress within cells, leading to apoptosis.
  • Comparative Analysis : In comparison to other benzoate derivatives, this compound shows enhanced efficacy against certain strains of bacteria and cancer cell lines, highlighting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : A stepwise approach is recommended. First, introduce the methylthio group via nucleophilic substitution using methylthiolate on a fluorinated precursor. Subsequent methoxy and methyl ester groups can be added via Williamson ether synthesis and esterification, respectively. Reaction temperature and solvent polarity are critical: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while lower temperatures (~0–5°C) minimize side reactions. Monitor intermediates using TLC and NMR to confirm regioselectivity, as competing substitution at adjacent positions may occur due to fluorine’s electron-withdrawing effects .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the substitution pattern of the aromatic ring?

  • Methodological Answer :

  • ¹H NMR : The fluorine atom at position 3 induces deshielding of adjacent protons (e.g., H-2 and H-4). Compare coupling constants to distinguish between para/meta/ortho substitution.
  • ¹³C NMR : The methylthio group (δ ~15–25 ppm) and methoxy (δ ~55–60 ppm) provide distinct shifts. Fluorine’s anisotropic effects split aromatic carbon signals.
  • HRMS : Confirm molecular formula (C₁₁H₁₁FO₃S) with <2 ppm error.
    Cross-validate with 2D NMR (HSQC, HMBC) to assign connectivity .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or basic conditions, which may cleave the methylthio or ester moieties. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on reactivity?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate partial charges, Fukui indices, and HOMO-LUMO gaps. Focus on the methylthio group’s electron-donating effects versus fluorine’s electron-withdrawing nature. Simulate reaction pathways (e.g., nucleophilic attack) to identify kinetic vs. thermodynamic control. Compare with experimental data to validate models .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Curves : Test across a broad concentration range (0.1–100 µM) to differentiate between specific activity and non-specific toxicity.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat S9 fractions) to rule out rapid degradation masking efficacy.
  • Target Engagement : Use SPR or ITC to measure binding affinity to putative targets (e.g., bacterial enzymes), ensuring observed activity is mechanism-based .

Q. How does the methylthio group influence metabolic pathways compared to its oxygen/selenium analogs?

  • Methodological Answer : Perform in vitro metabolism studies using liver microsomes. Track sulfur oxidation to sulfoxide/sulfone metabolites via LC-MS/MS. Compare with methoxy or seleno analogs to assess metabolic soft spots. Use isotopic labeling (e.g., ³⁴S) to trace metabolic fate in vivo. The methylthio group may enhance lipophilicity but increase susceptibility to oxidative metabolism .

Q. What experimental designs mitigate interference from the methyl ester in bioactivity assays?

  • Methodological Answer :

  • Hydrolysis Controls : Include methyl ester hydrolysis products (free carboxylic acid) in parallel assays to confirm the intact ester is required for activity.
  • Pro-drug Validation : If hydrolysis occurs in vivo, synthesize the carboxylic acid derivative and compare pharmacokinetic profiles.
  • Enzyme Inhibition : Test against esterases (e.g., porcine liver esterase) to evaluate metabolic liability .

Data Contradiction Analysis

Q. Conflicting reports on regioselectivity in electrophilic substitution: How to reconcile?

  • Methodological Answer : Re-evaluate directing effects using deuterated analogs. Fluorine at position 3 is meta-directing, but the methylthio group (ortho/para-directing) may compete. Use competitive iodination (NIS in AcOH) to map reactive sites. Computational electrostatic potential maps can predict preferential attack sites .

Q. Discrepancies in melting points across literature: What factors contribute?

  • Methodological Answer : Polymorphism and purity are key. Recrystallize from multiple solvents (hexane/EtOAc vs. DCM/MeOH) and characterize via DSC/XRD. Residual solvents or moisture (<0.5% by Karl Fischer) can depress melting points. Cross-reference with high-purity standards (≥99% by HPLC) .

Methodological Tables

Technique Application Key Parameters
DFT CalculationsPredict electronic effects of substituentsB3LYP/6-31G(d), solvent: DCM (PCM model)
LC-MS/MSTrack sulfur oxidation metabolitesColumn: C18, mobile phase: MeCN/H₂O (+0.1% formic acid)
Competitive IodinationMap electrophilic substitution sitesNIS (1.2 equiv.), AcOH, 25°C, 12 h

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